molecular formula C28H28N6O4S B15140559 Ret-IN-19

Ret-IN-19

Cat. No.: B15140559
M. Wt: 544.6 g/mol
InChI Key: ZBZATSVLKXDTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ret-IN-19 is a potent inhibitor of the receptor tyrosine kinase known as rearranged during transfection (RET). This compound has shown significant anticancer activity, particularly against non-small cell lung cancer (NSCLC) cells. This compound is effective against both wild-type RET and the RET V804M mutant, with IC50 values of 6.8 nM and 13.51 nM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ret-IN-19 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce various substituents that enhance its inhibitory activity against RET. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography would be employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ret-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used .

Scientific Research Applications

Ret-IN-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of RET kinase activity and its downstream signaling pathways.

    Biology: Employed in cell-based assays to investigate the role of RET in various cellular processes, such as proliferation and apoptosis.

    Medicine: Investigated as a potential therapeutic agent for the treatment of RET-positive cancers, including NSCLC and thyroid cancer.

    Industry: Utilized in the development of new RET inhibitors with improved efficacy and safety profiles

Mechanism of Action

Ret-IN-19 exerts its effects by binding to the ATP-binding site of the RET kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are involved in cell proliferation, survival, and migration. The molecular targets of this compound include both wild-type RET and the RET V804M mutant, making it effective against various forms of RET-positive cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ret-IN-19

This compound is unique due to its high selectivity and potency against both wild-type RET and the RET V804M mutant. This makes it a valuable tool for studying RET-related signaling pathways and a promising candidate for the development of new cancer therapies .

Properties

Molecular Formula

C28H28N6O4S

Molecular Weight

544.6 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[[6-(4-methylsulfonylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C28H28N6O4S/c1-28(2,3)23-15-24(34-38-23)33-25(35)13-17-5-9-19(10-6-17)31-26-21-14-22(32-27(21)30-16-29-26)18-7-11-20(12-8-18)39(4,36)37/h5-12,14-16H,13H2,1-4H3,(H,33,34,35)(H2,29,30,31,32)

InChI Key

ZBZATSVLKXDTMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(N4)C5=CC=C(C=C5)S(=O)(=O)C

Origin of Product

United States

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